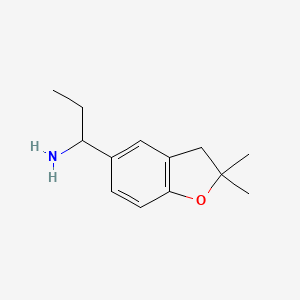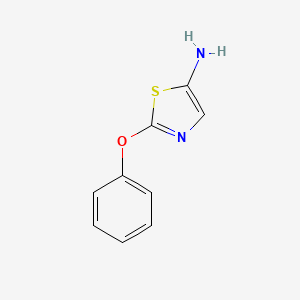![molecular formula C6H6BrN5 B13285602 {8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B13285602.png)
{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with formamide, followed by cyclization to form the triazolopyrazine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrazine core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the bromo position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, {8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of specific enzymes and receptors. Research has indicated its potential use in developing new drugs for treating cancer, bacterial infections, and other diseases .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of {8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-Oxo-pyridazinone derivatives: These compounds also target similar enzymes and receptors, showing potential as kinase inhibitors.
Uniqueness
{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. Its unique structure allows for the development of derivatives with improved pharmacological properties .
Properties
Molecular Formula |
C6H6BrN5 |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrN5/c7-5-6-11-10-4(3-8)12(6)2-1-9-5/h1-2H,3,8H2 |
InChI Key |
HZNWGEYSZFFPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C(=N1)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13285549.png)









